(R)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole (R)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13749470
InChI: InChI=1S/C10H13N3O/c1-7(2)8-6-14-10(13-8)9-11-4-3-5-12-9/h3-5,7-8H,6H2,1-2H3/t8-/m0/s1
SMILES: CC(C)C1COC(=N1)C2=NC=CC=N2
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol

(R)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13749470

Molecular Formula: C10H13N3O

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole -

Specification

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
IUPAC Name (4R)-4-propan-2-yl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C10H13N3O/c1-7(2)8-6-14-10(13-8)9-11-4-3-5-12-9/h3-5,7-8H,6H2,1-2H3/t8-/m0/s1
Standard InChI Key IGOXSVGRQVHHJE-QMMMGPOBSA-N
Isomeric SMILES CC(C)[C@@H]1COC(=N1)C2=NC=CC=N2
SMILES CC(C)C1COC(=N1)C2=NC=CC=N2
Canonical SMILES CC(C)C1COC(=N1)C2=NC=CC=N2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The structure combines a pyrimidin-2-yl group (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) and a 4-isopropyl-substituted 4,5-dihydrooxazole ring. The oxazoline ring exists in a partially saturated state, with one double bond between C2 and N1, rendering it amenable to ring-opening reactions .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name(4R)-4-propan-2-yl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole
SMILESCC(C)[C@@H]1COC(=N1)C2=NC=CC=N2
InChIKeyIGOXSVGRQVHHJE-QMMMGPOBSA-N
CAS Registry Number2757082-66-7

Physicochemical Properties

Spectral and Analytical Data

The compound appears as a light yellow to light brown solid at room temperature . High-performance liquid chromatography (HPLC) confirms a purity of 96.57%, with 1H^1\text{H} NMR spectra consistent with its structure . The pyrimidine ring protons resonate in the aromatic region (δ 8.68–7.03 ppm), while the oxazoline ring’s methylene groups appear as multiplet signals near δ 3.99–1.22 ppm .

Table 2: Physicochemical Parameters

ParameterValueSource
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely polar aprotic solvents
DensityNot reported
Refractive IndexNot reported

Synthetic Routes and Reactivity

Reactivity Profile

The compound exhibits dual reactivity from its pyrimidine and oxazoline moieties:

  • Pyrimidine Ring: Undergoes electrophilic aromatic substitution at electron-deficient positions. Halogenation or nitration may occur under controlled conditions .

  • Oxazoline Ring: The nucleophilic oxygen and imine nitrogen participate in alkylation, acylation, or ring-opening reactions. For example, treatment with acyl chlorides yields N-acylated derivatives .

Table 3: Representative Reactions

Reaction TypeReagentsProductSource
AcylationAcetyl chlorideN-Acetyl dihydrooxazole derivative
RedoxLiAlH₄Ring-opening to amine-alcohol
Cross-CouplingRh(III) catalystsC–H functionalized adducts

Applications in Organic Synthesis

Catalytic Intermediate

The compound’s pyrimidine group acts as a directing group in transition metal-catalyzed C–H activation reactions. For instance, rhodium(III) catalysts facilitate acyloxylation at specific positions, enabling the synthesis of complex heterocycles .

Chiral Auxiliary

The (R)-configuration makes it a candidate for asymmetric synthesis. Its oxazoline ring can coordinate to metals, inducing stereoselectivity in catalytic cycles .

Recent Advances and Future Directions

Recent studies highlight its utility in Rh(III)-catalyzed reactions, particularly for synthesizing acyloxylated aromatics . Future research should explore:

  • Pharmacological Potential: Screening for kinase inhibition or antimicrobial activity.

  • Stereoselective Modifications: Leveraging chirality for enantioselective catalysis.

  • Stability Optimization: Derivatization to enhance shelf-life under ambient conditions.

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